molecular formula C15H8F2N4OS2 B2650793 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851988-30-2

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B2650793
CAS No.: 851988-30-2
M. Wt: 362.37
InChI Key: NPUJWQRGOFSGRF-UHFFFAOYSA-N
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Description

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a chemical compound belonging to the benzothiazole family This compound is characterized by the presence of two benzothiazole rings and two fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atoms.

    Substitution: Formation of substituted benzothiazole derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can be compared with other similar compounds, such as:

    N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: Similar structure but with a single benzothiazole ring.

    N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: Contains a phenoxy group instead of a carbohydrazide group.

    N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide: Contains an ethoxy group instead of a carbohydrazide group.

The uniqueness of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide lies in its dual benzothiazole rings and the presence of fluorine atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4OS2/c16-7-5-8(17)12-11(6-7)24-15(19-12)21-20-13(22)14-18-9-3-1-2-4-10(9)23-14/h1-6H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUJWQRGOFSGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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